Lactosylceramide (porcine RBC)

Description

BenchChem offers high-quality Lactosylceramide (porcine RBC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosylceramide (porcine RBC) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H57NO13 |

|---|---|

Molecular Weight |

651.8 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide |

InChI |

InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1 |

InChI Key |

JPMUNGQOSMISCJ-XEOLMMBHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lactosylceramide Signaling Pathways in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid ubiquitously present in the plasma membrane of mammalian cells, has emerged as a critical signaling molecule in the intricate network of immune cell communication and function. Initially recognized for its role as a precursor for more complex glycosphingolipids, LacCer is now understood to be a key player in orchestrating diverse cellular responses, including inflammation, phagocytosis, and chemotaxis. This technical guide provides a comprehensive overview of the core lactosylceramide signaling pathways in various immune cells, with a particular focus on neutrophils, macrophages, and lymphocytes. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms, experimental methodologies, and quantitative data underpinning LacCer-mediated immune regulation.

Core Signaling Pathways of Lactosylceramide in Immune Cells

Lactosylceramide signaling is primarily initiated through its organization within specialized membrane microdomains known as lipid rafts. Within these rafts, LacCer, in conjunction with cholesterol and sphingomyelin, forms a platform for the recruitment and activation of various signaling proteins. The engagement of LacCer by endogenous ligands or pathogen-associated molecular patterns triggers a cascade of intracellular events that are cell-type specific.

Neutrophil Signaling Pathways

Neutrophils, as first responders of the innate immune system, exhibit robust responses to lactosylceramide stimulation. The primary outcomes of LacCer signaling in neutrophils are the generation of reactive oxygen species (ROS) for microbial killing, upregulation of adhesion molecules for endothelial transmigration, and enhancement of phagocytosis and chemotaxis.

Two main signaling cascades have been elucidated in neutrophils:

-

Superoxide (B77818) Generation Pathway: This pathway is critical for the bactericidal activity of neutrophils. Ligation of LacCer, for instance by antibodies like T5A7, initiates a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide anions.[1][2] This process is dependent on the Src family kinase Lyn, which is physically associated with LacCer in the lipid rafts.[1][2] Downstream of Lyn, the pathway involves Phosphoinositide 3-kinase (PI3K), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Protein Kinase C (PKC).[1][2]

-

Mac-1 Upregulation and Adhesion Pathway: Lactosylceramide stimulation also leads to the upregulation of the β2-integrin Mac-1 (CD11b/CD18) on the neutrophil surface, a crucial step for adhesion to the endothelium and subsequent extravasation to sites of inflammation.[3][4] This pathway is notably independent of ROS generation but is critically dependent on the activation of Phospholipase A2 (PLA2).[3][4]

Macrophage and Monocyte Signaling Pathways

Lactosylceramide signaling also plays a significant role in the function of monocytes and macrophages. In these cells, LacCer has been implicated in inflammatory responses, phagocytosis, and the regulation of cell adhesion. The signaling pathways in macrophages are less well-defined than in neutrophils but appear to converge on the activation of the transcription factor NF-κB.

In human monocytes, LacCer has been shown to activate Protein Kinase C (PKC) isoforms α and ε, leading to the activation of calcium-independent PLA2 and cytosolic PLA2 (cPLA2).[1] This cascade ultimately results in the activation of NF-κB, a key regulator of inflammatory gene expression. Blocking NF-κB activation mediated by LacCer has been shown to reduce the recruitment of lymphocytes and macrophages in inflammatory models.[5] Furthermore, LacCer-enriched lipid rafts on macrophages can act as pattern recognition receptors for pathogens like Mycobacteria, facilitating phagocytosis.[6]

Lymphocyte Signaling Pathways

The role of lactosylceramide and its analogs in lymphocyte signaling is an area of active investigation. A significant body of research has focused on α-lactosylceramide (α-LacCer), a stereoisomer of the more common β-LacCer, in the context of Natural Killer T (NKT) cells. NKT cells are a specialized subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells.

α-LacCer has been identified as a novel CD1d ligand that can stimulate NKT cells to proliferate and release a biased profile of cytokines, favoring Th2-type cytokines over Th1-type. This selective cytokine release profile has therapeutic implications for autoimmune diseases and cancer. The interaction between α-LacCer, CD1d, and the NKT cell receptor (TCR) initiates a signaling cascade within the NKT cell, leading to cytokine production.

It is important to note that glucosylceramide and lactosylceramide are major glycosphingolipids in thymocytes and splenic T lymphocytes, and their levels can change with age and differentiation, suggesting a role in T cell development and function.

Data Presentation

Quantitative Data on Lactosylceramide-Induced Neutrophil Responses

| Response | Stimulus | Concentration | Effect | Key Signaling Molecules | Reference |

| Superoxide Generation | Anti-LacCer Ab (T5A7) | Not specified | Induction of superoxide generation | Lyn, PI3K, p38 MAPK, PKC | [1][2] |

| Mac-1 Upregulation | Lactosylceramide | 100 nmol/L | Maximum stimulation of Mac-1 expression | PLA2 | [3] |

| Adhesion to Endothelium | Lactosylceramide-stimulated PMNs | Not specified | Increased adhesion to endothelial cells | Mac-1, PLA2 | [3][4] |

Effects of Inhibitors on Lactosylceramide-Induced Neutrophil Superoxide Generation

| Inhibitor | Target | Effect on Superoxide Generation | Reference |

| PP1 | Src kinase (Lyn) | Blocked | [1][2] |

| Wortmannin | PI3K | Blocked | [1][2] |

| SB203580 | p38 MAPK | Blocked | [1][2] |

| H7 | Protein Kinase C | Blocked | [1][2] |

Experimental Protocols

Key Experiment: Stimulation of Neutrophils with Lactosylceramide

Objective: To investigate the effect of lactosylceramide on neutrophil activation, specifically superoxide generation and Mac-1 upregulation.

Materials:

-

Human polymorphonuclear leukocytes (hPMNs) isolated from fresh human blood.

-

Lactosylceramide (LacCer)

-

Lucigenin (B191737) (for chemiluminescence-based superoxide detection)

-

Fluorescently-labeled anti-CD11b antibody (for Mac-1 detection by flow cytometry)

-

Inhibitors (e.g., PP1, wortmannin, SB203580, H7, PLA2 inhibitors)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

-

Luminometer

Methodology:

-

Neutrophil Isolation: Isolate hPMNs from heparinized venous blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Culture and Stimulation:

-

Resuspend isolated neutrophils in HBSS supplemented with 0.1% FBS.

-

For superoxide measurement, pre-incubate neutrophils with lucigenin (e.g., 200 µM) for 15 minutes at 37°C.

-

For inhibitor studies, pre-incubate neutrophils with the desired inhibitor at its effective concentration for 30 minutes at 37°C before adding LacCer.

-

Stimulate neutrophils with varying concentrations of LacCer (e.g., 10-200 µM) for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.

-

-

Measurement of Superoxide Generation:

-

Immediately after stimulation, measure chemiluminescence using a luminometer. The light emission is proportional to the amount of superoxide produced.

-

-

Measurement of Mac-1 Upregulation:

-

After stimulation, wash the neutrophils with cold PBS.

-

Incubate the cells with a fluorescently-labeled anti-CD11b antibody for 30 minutes on ice in the dark.

-

Wash the cells again to remove unbound antibody.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of Mac-1 expression on the cell surface.

-

Key Experiment: Macrophage Stimulation and NF-κB Activation

Objective: To determine if lactosylceramide induces NF-κB activation in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.

-

Lactosylceramide (LacCer)

-

NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB responsive promoter).

-

Transfection reagent.

-

Luciferase assay system.

-

Luminometer.

-

Cell lysis buffer.

Methodology:

-

Cell Culture and Transfection:

-

Culture macrophages in appropriate medium.

-

Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow for reporter gene expression (typically 24-48 hours).

-

-

Cell Stimulation:

-

Stimulate the transfected macrophages with varying concentrations of LacCer for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for NF-κB activation (e.g., LPS).

-

-

Luciferase Assay:

-

After stimulation, wash the cells with PBS and lyse them using a cell lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity to the protein concentration of the cell lysate to account for variations in cell number. An increase in luciferase activity indicates activation of the NF-κB pathway.

-

Conclusion and Future Directions

Lactosylceramide has unequivocally been established as a pivotal signaling lipid in the orchestration of immune responses. In neutrophils, it triggers potent pro-inflammatory and microbicidal functions through distinct, well-characterized signaling pathways. In macrophages, LacCer signaling appears to be a key driver of inflammatory gene expression via the NF-κB pathway. The role of LacCer and its analogs in lymphocyte biology, particularly in the context of NKT cell activation, opens up exciting avenues for immunomodulatory therapies.

For drug development professionals, the enzymes involved in LacCer synthesis and the downstream signaling molecules represent promising targets for the development of novel anti-inflammatory and immunomodulatory agents. Further research is warranted to fully elucidate the LacCer-mediated signaling networks in different immune cell subsets, identify the endogenous ligands that engage LacCer, and explore the therapeutic potential of targeting these pathways in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for advancing our understanding of this critical area of immunology.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]

- 2. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Structural and Compositional Landscape of Porcine Red Blood Cell Lactosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, composition, and analysis of lactosylceramide (B164483) derived from porcine red blood cells (RBCs). Lactosylceramide (LacCer), a key glycosphingolipid (GSL), plays a significant role in various cellular processes and is an important intermediate in the biosynthesis of more complex GSLs.[1][2] Understanding its molecular architecture in a readily available source like porcine RBCs is crucial for its application in research and drug development.

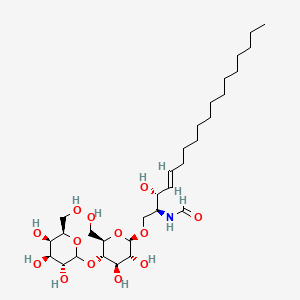

Molecular Structure of Lactosylceramide

Lactosylceramide is an amphipathic molecule consisting of a hydrophobic ceramide anchor and a hydrophilic disaccharide headgroup.[1][2] The ceramide portion is composed of a long-chain sphingoid base, such as sphingenine, linked to a fatty acid via an amide bond. The hydrophilic moiety is lactose (B1674315) (a disaccharide of galactose and glucose) attached to the primary hydroxyl group of the ceramide. The variability in the fatty acid chain length and hydroxylation, as well as the sphingoid base, gives rise to a population of different LacCer molecular species.[1]

Caption: General molecular structure of Lactosylceramide (LacCer).

Composition of Porcine RBC Glycosphingolipids

While lactosylceramide is a known component of porcine erythrocyte membranes, detailed quantitative data on the composition of the total LacCer pool is sparse in publicly available literature.[3] However, studies on related, more complex lactoseries glycosphingolipids from porcine RBCs provide valuable insights into the types of fatty acids and sphingoid bases that can be expected.

For instance, an analysis of a human blood group A-antigenic glycolipid (a complex lactoseries GSL) isolated from porcine erythrocytes revealed the following composition.[4] It is important to note that these data represent a specific, more complex GSL and may not be fully representative of the entire, simpler lactosylceramide pool.

Table 1: Illustrative Composition of a Porcine RBC Lactoseries Glycosphingolipid

| Component Category | Sub-type | Percentage (%) |

|---|---|---|

| Fatty Acids | Normal Fatty Acids | 75 |

| 2-Hydroxy Fatty Acids | 25 | |

| Long-Chain Base | Sphingenine | 95 |

Data derived from a study on A-antigenic glycolipids from porcine erythrocytes and presented as an example.[4]

Experimental Protocols for Analysis

The characterization of porcine RBC lactosylceramide involves a multi-step process encompassing extraction, purification, and structural analysis. The general workflow is outlined below, followed by detailed descriptions of the key methodologies.

Caption: Experimental workflow for the analysis of porcine RBC lactosylceramide.

Extraction of Total Lipids

The initial step involves the extraction of total lipids from porcine erythrocyte membranes (stroma). The most common methods are the Folch or Bligh and Dyer procedures, which use a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase, effectively separating them from proteins and other hydrophilic molecules.[5][6]

-

Protocol:

-

Homogenize packed porcine red blood cell stroma.

-

Add a mixture of chloroform and methanol (typically 2:1, v/v) to the homogenate and agitate thoroughly.[7]

-

Introduce water or a saline solution to induce phase separation.

-

Centrifuge the mixture to clarify the layers.

-

Carefully collect the lower organic phase containing the total lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Purification and Isolation

The crude lipid extract contains a complex mixture of phospholipids, neutral lipids, and glycosphingolipids. Purification is necessary to isolate the GSL fraction, including lactosylceramide.

-

Protocol:

-

Alkaline Methanolysis: The dried lipid extract is often treated with a mild alkaline solution (e.g., 0.5 M NaOH in methanol) to saponify and remove interfering glycerophospholipids.[7][8] This step must be carefully controlled as harsh conditions can damage GSLs.

-

Chromatography:

-

DEAE (Diethylaminoethyl) Chromatography: This ion-exchange chromatography step is used to separate GSLs into neutral (like LacCer) and acidic (like gangliosides) fractions.[8]

-

Silica (B1680970) Gel Column Chromatography: The neutral GSL fraction is further fractionated on a silica gel column, eluting with solvents of increasing polarity (e.g., chloroform/methanol gradients) to isolate lactosylceramide from other neutral GSLs like glucosylceramide and globosides.[6][8]

-

-

Structural Characterization

Once purified, the structure of lactosylceramide is confirmed and its composition analyzed using a combination of chromatographic and spectrometric techniques.

-

Thin-Layer Chromatography (TLC): TLC is a rapid method to assess the purity of the isolated LacCer fraction and compare its migration with a known standard. GSLs are visualized using specific stains like orcinol-sulfuric acid, which reacts with the carbohydrate moiety.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution for separating different molecular species of LacCer.[5] Normal-phase HPLC is particularly effective for separating GSLs based on their glycan headgroups.[9]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of intact LacCer species and for detailed structural elucidation.[6][10]

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the analytical capabilities of tandem MS. It allows for the identification and quantification of individual LacCer species, revealing the specific fatty acid and sphingoid base composition of each.[7][9] Fragmentation patterns in MS/MS can confirm the identity of the sugar units and the ceramide backbone.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the molecule.[4][10]

References

- 1. lipotype.com [lipotype.com]

- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 3. Glycosphingolipids of porcine blood: human blood group A and H antigens with type 1 chain in erythrocytes and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human blood group glycosphingolipids of porcine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Lactosylceramide in Neuroinflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid (GSL), is a critical intermediate in the biosynthesis of a wide array of complex GSLs, including gangliosides.[1][2][3] Beyond its structural role as a component of lipid rafts in cellular membranes, LacCer has emerged as a potent lipid second messenger, actively participating in signal transduction.[1][3][4] There is a growing body of evidence implicating LacCer in the pathophysiology of various neuroinflammatory and neurodegenerative diseases, such as Multiple Sclerosis (MS), Parkinson's Disease (PD), Alzheimer's Disease (AD), and spinal cord injury.[1][5] In these conditions, elevated LacCer levels are associated with the activation of glial cells (astrocytes and microglia), the production of pro-inflammatory mediators, and subsequent neurodegeneration.[1][2][6] This guide provides a comprehensive technical overview of the role of LacCer in key neuroinflammatory disease models, detailing the underlying signaling pathways, summarizing quantitative findings, and outlining relevant experimental protocols.

The Central Role of LacCer Synthesis in Neuroinflammation

LacCer is synthesized from glucosylceramide (GlcCer) by the action of LacCer synthase, a β-1,4-galactosyltransferase.[3][7] In the central nervous system (CNS), β-1,4-galactosyltransferase 6 (B4GALT6) is the key enzyme responsible for LacCer synthesis in astrocytes.[6] Various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), interferon-gamma (IFNγ), and tumor necrosis factor-alpha (TNF-α), can upregulate the activity of LacCer synthase.[4][8][9] This leads to an accumulation of LacCer, which then triggers downstream inflammatory cascades.[1][8] The inhibition of LacCer synthesis, often using the pharmacological inhibitor D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has been shown to mitigate these inflammatory responses, highlighting LacCer synthase as a potential therapeutic target.[7][8][9]

Signaling Pathways of Lactosylceramide in Neuroinflammation

LacCer accumulation in glial cells initiates a cascade of signaling events that promote a pro-inflammatory environment. Key pathways identified include the activation of NF-κB, Ras/ERK1/2, and STATs, leading to the expression of inflammatory genes.

NF-κB and Ras/ERK Pathway Activation

Pro-inflammatory stimuli like LPS and IFN-γ increase intracellular LacCer levels in astrocytes.[9] This accumulation activates the Ras-MEK-ERK1/2 and IκB/NF-κB signaling pathways.[1][2] Activation of these pathways is crucial for the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.[4][9] The antioxidant N-acetyl cysteine (NAC) can attenuate LacCer-mediated Ras activation, suggesting a redox-sensitive mechanism.[9]

Adhesion Molecule Expression via Transcription Factors

In astrocytes stimulated by TNF-α and IFNγ, LacCer mediates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] This process is dependent on the activation of multiple transcription factors, including NF-κB, Activator protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins STAT-1 and STAT-3.[10] Pharmacological or genetic inhibition of LacCer synthase reduces the activation of these transcription factors and subsequent adhesion molecule expression, a key step in the recruitment of peripheral immune cells to the CNS.[2][10]

Quantitative Data from Neuroinflammatory Disease Models

The following tables summarize key quantitative findings on the role of LacCer and the effects of its inhibition in various preclinical models.

Table 1: Lactosylceramide in a Rat Spinal Cord Injury (SCI) Model

| Parameter Measured | Condition | Result | Reference |

|---|---|---|---|

| iNOS, TNF-α, IL-1β Expression | SCI + Vehicle | Increased expression post-injury | [9] |

| iNOS, TNF-α, IL-1β Expression | SCI + D-PDMP | Inhibition of expression | [9] |

| Neuronal Apoptosis | SCI + Vehicle | Increased apoptosis | [9] |

| Neuronal Apoptosis | SCI + D-PDMP | Decreased apoptosis | [9] |

| Functional Outcome (BBB Score) | SCI + D-PDMP | Improved functional outcome |[9] |

Table 2: Lactosylceramide in Experimental Autoimmune Encephalomyelitis (EAE) Model of MS

| Parameter Measured | Condition | Result | Reference |

|---|---|---|---|

| LacCer Levels in CNS | Chronic EAE | Upregulated | [6] |

| B4GALT6 Expression in Astrocytes | Chronic EAE | Upregulated | [6] |

| Chemokine (CCL2) Expression | EAE | Upregulated by LacCer in astrocytes | [2] |

| Disease Severity | EAE with NF-κB blockade | Significantly reduced |[1] |

Table 3: Lactosylceramide in Parkinson's Disease (PD) Models and Patients

| Parameter Measured | Cohort / Model | Result | Reference |

|---|---|---|---|

| Plasma LacCer Levels | PD Patients vs. Controls | Higher in PD patients | [1][11][12] |

| Plasma LacCer Levels | PD with Cognitive Impairment | Highest levels observed | [1][11][12] |

| Glucosylceramide Levels | GbaD409V/D409V Mouse Model | Reduced with GCS inhibitor GZ667161 | [13] |

| α-synuclein Aggregates | GbaD409V/D409V Mouse Model | Reduced with GCS inhibitor GZ667161 |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are overviews of key experimental protocols.

Induction of EAE and Treatment

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.

-

Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Inhibitor Treatment: A LacCer synthase inhibitor, such as D-PDMP, can be administered (e.g., via intraperitoneal injection or oral gavage) either prophylactically (before disease onset) or therapeutically (after disease onset) to assess its effect on disease progression.

-

Tissue Analysis: At the endpoint, spinal cords and brains are harvested for histological analysis (e.g., H&E, Luxol Fast Blue for demyelination), immunohistochemistry (for immune cell infiltration, glial activation), and biochemical analysis (e.g., LC-MS/MS for LacCer levels).

Astrocyte Culture and Inflammatory Stimulation

Primary astrocyte cultures are essential for dissecting molecular mechanisms in vitro.

-

Culture Preparation: Primary astrocytes are isolated from the cortices of neonatal rat or mouse pups (P1-P3). Tissues are dissociated, and cells are plated. After several days, flasks are shaken to remove microglia and oligodendrocytes, yielding a highly enriched astrocyte culture.

-

Stimulation: Astrocytes are treated with pro-inflammatory agents like LPS (e.g., 100 ng/mL) and IFNγ (e.g., 10 U/mL) or TNF-α to induce an inflammatory response.

-

Inhibition Studies: To test the role of LacCer, cells can be pre-treated with D-PDMP (e.g., 10-20 µM) for 1-2 hours before adding the inflammatory stimuli.

-

Rescue Experiments: To confirm the specific role of LacCer, its synthesis is first inhibited with D-PDMP, and then exogenous LacCer is added to the culture medium to see if the inflammatory phenotype is restored.[4][9] Other lipids like GlcCer or gangliosides are used as negative controls.[4]

-

Analysis: After stimulation, cell lysates can be analyzed for protein expression and phosphorylation (Western Blot), and gene expression (RT-qPCR). The culture supernatant can be analyzed for secreted cytokines (ELISA) and nitric oxide (Griess Assay).

Measurement of Lactosylceramide in Brain Tissue

Accurate quantification of LacCer is critical and is typically achieved using mass spectrometry.[1][14]

-

Lipid Extraction: Brain tissue is homogenized, and total lipids are extracted using a solvent system, commonly a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Chromatographic Separation: The lipid extract is then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate different lipid species. Hydrophilic Interaction Chromatography (HILIC) is often used to separate isomeric glycolipids.[15]

-

Mass Spectrometry (MS) Detection: The separated lipids are ionized (e.g., using electrospray ionization, ESI) and detected by a tandem mass spectrometer (MS/MS).[1][14] Specific precursor-to-product ion transitions are monitored for LacCer and an internal standard (e.g., a deuterated LacCer analog) for accurate quantification.[14] This LC-MS/MS method is highly sensitive and specific, allowing for the measurement of different LacCer molecular species based on their fatty acyl chain length.[1]

Conclusion and Future Directions

Lactosylceramide is a key bioactive lipid that actively promotes neuroinflammation across multiple disease models. Its synthesis in astrocytes is upregulated by inflammatory cues, leading to the activation of downstream signaling pathways like NF-κB and Ras/ERK, which drive the expression of pro-inflammatory mediators and adhesion molecules. Pharmacological inhibition of LacCer synthase has shown therapeutic potential in preclinical models of SCI and EAE, reducing inflammation and improving functional outcomes. These findings firmly establish the LacCer-centric signaling pathway as a promising target for the development of novel therapeutics for neuroinflammatory disorders.

Future research should focus on developing more specific and potent inhibitors for B4GALT6, the primary LacCer synthase in the CNS. Furthermore, a deeper investigation into the role of specific LacCer molecular species in different disease contexts could lead to more refined therapeutic strategies. Finally, the translation of these findings into clinical settings will require the development of robust biomarkers to monitor LacCer metabolism in patients and to stratify those most likely to benefit from therapies targeting this pathway.

References

- 1. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroinflammation in neurodegenerative disorders: the roles of microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]

- 9. A novel role of lactosylceramide in the regulation of lipopolysaccharide/interferon-gamma-mediated inducible nitric oxide synthase gene expression: implications for neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]

- 12. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Lactosylceramide in Atherosclerosis Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide. Emerging evidence has implicated the glycosphingolipid lactosylceramide (B164483) (LacCer) as a critical bioactive lipid mediator in the pathogenesis of this complex disease. This technical guide provides a comprehensive overview of the multifaceted role of LacCer in atherosclerosis development, detailing its signaling pathways, impact on inflammation and lipid metabolism, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate a deeper understanding and guide future research and drug development efforts in this critical area.

Introduction

Lactosylceramide (CD17/CDw17) is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase).[1] Situated at a crucial juncture in sphingolipid metabolism, LacCer serves as a precursor for the synthesis of more complex glycosphingolipids.[1] Beyond its structural role, LacCer has emerged as a potent signaling molecule, accumulating in atherosclerotic plaques and actively participating in the inflammatory and proliferative processes that drive lesion development.[2][3] Various pro-atherogenic stimuli, including oxidized low-density lipoprotein (ox-LDL), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF), have been shown to activate LacCer synthase, leading to an accumulation of LacCer and the subsequent initiation of downstream pathological signaling cascades.[4][1] This guide will delve into the intricate mechanisms by which LacCer contributes to atherosclerosis, providing a robust resource for researchers in the field.

Quantitative Data on Lactosylceramide in Atherosclerosis

The following tables summarize key quantitative findings from in vitro and in vivo studies, highlighting the pathological accumulation of LacCer and its functional consequences in the context of atherosclerosis.

| Parameter | Finding | Model System | Reference |

| LacCer Levels in Atherosclerotic Plaques | Appreciable amounts detected in intimal plaques. | Human aortic tissue | |

| Completely absent in unaffected intima. | Human aortic tissue | ||

| 3-fold increase in LacCer levels. | Rabbits fed a Western diet | [2] | |

| LacCer Synthase Activity | ~10-fold increase in activity. | ApoE-/- mice fed a Western diet | [3] |

| Cellular Proliferation | 5-fold stimulation of proliferation. | Aortic smooth muscle cells | [5] |

| Oxidative Stress | 7-fold increase in superoxide (B77818) production. | Human aortic smooth muscle cells (treated with 10 µM LacCer) | [6] |

| Inflammatory Gene Expression | Specific stimulation of ICAM-1 expression. | Human umbilical vein endothelial cells (treated with 5 µM LacCer) | [2] |

| Cardiomyocyte Hypertrophy | Induction of hypertrophy. | Cardiomyocytes (treated with 50-100 µM LacCer) | [7] |

Table 1: Lactosylceramide's Impact in Atherosclerosis Models

| Compound | Effect | Model System | Reference |

| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | Markedly prevented cell proliferation. | Aortic smooth muscle cells | [5] |

| Dose-dependently decreased atherosclerotic markers. | ApoE-/- mice | [8] | |

| Abrogated TNF-α-induced ICAM-1 expression. | Human umbilical vein endothelial cells | [2] | |

| Mitigated VEGF-induced angiogenesis. | Human endothelial cells and nude mice | [9] | |

| Ameliorates atherosclerosis and vascular stiffness. | ApoE-/- mice | [10] |

Table 2: Effects of the Lactosylceramide Synthase Inhibitor D-PDMP

Signaling Pathways of Lactosylceramide in Atherosclerosis

LacCer exerts its pro-atherogenic effects through the activation of multiple interconnected signaling pathways, primarily revolving around the induction of oxidative stress and inflammation.

Oxidative Stress and Smooth Muscle Cell Proliferation

A central mechanism of LacCer-mediated pathology is the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[4][1] This surge in ROS creates a state of oxidative stress, which in turn initiates a signaling cascade that promotes the proliferation of vascular smooth muscle cells (VSMCs), a hallmark of atherosclerotic lesion progression.

Caption: LacCer-induced oxidative stress pathway leading to VSMC proliferation.

Inflammatory Signaling

LacCer is a potent pro-inflammatory mediator, contributing to the recruitment and adhesion of immune cells to the vascular endothelium, a critical early event in atherogenesis.

LacCer activates cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from membrane phospholipids.[4][1] Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, which amplify the inflammatory response within the vessel wall.

Caption: LacCer-mediated activation of the cPLA2 pathway and inflammation.

LacCer plays a crucial role in mediating the expression of adhesion molecules on the surface of endothelial cells, facilitating the recruitment of leukocytes. Specifically, LacCer has been shown to mediate the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) through a redox-sensitive pathway involving the transcription factor NF-κB.

Caption: LacCer's role in TNF-α-induced ICAM-1 expression and leukocyte adhesion.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of lactosylceramide in atherosclerosis.

Quantification of Lactosylceramide in Aortic Tissue by Mass Spectrometry

This protocol outlines the extraction and quantification of LacCer from aortic tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Aortic tissue (fresh or frozen)

-

Homogenizer

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Internal standard (e.g., C12-LacCer)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 20-50 mg of aortic tissue.

-

Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).

-

-

Lipid Extraction:

-

Add the internal standard to the homogenate.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify LacCer using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for LacCer and the internal standard.

-

In Vitro Model of Lactosylceramide-Induced Endothelial Dysfunction

This protocol describes how to induce and assess endothelial dysfunction in human coronary artery endothelial cells (HCAECs) using LacCer.

Materials:

-

Human Coronary Artery Endothelial Cells (HCAECs)

-

Endothelial cell growth medium

-

Lactosylceramide

-

Vehicle control (e.g., DMSO)

-

Assay kits for nitric oxide (NO) production and reactive oxygen species (ROS) generation

-

Monocyte cell line (e.g., U937)

-

Fluorescent label for monocytes (e.g., Calcein-AM)

Procedure:

-

Cell Culture and Treatment:

-

Culture HCAECs to confluence in a 96-well plate.

-

Treat the cells with varying concentrations of LacCer (e.g., 1-10 µM) or vehicle control for 24 hours.

-

-

Assessment of Endothelial Dysfunction:

-

NO Production: Measure the levels of nitrite (B80452) in the cell culture supernatant using a Griess reagent-based assay as an indicator of NO production.

-

ROS Generation: Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) and measure the fluorescence intensity.

-

Monocyte Adhesion Assay:

-

Label U937 monocytes with Calcein-AM.

-

Add the labeled monocytes to the LacCer-treated HCAEC monolayer and incubate for 30 minutes.

-

Wash away non-adherent monocytes.

-

Quantify the number of adherent monocytes by measuring the fluorescence.

-

-

Animal Model of Atherosclerosis: ApoE-/- Mice and D-PDMP Treatment

This protocol details the use of Apolipoprotein E-deficient (ApoE-/-) mice to study the effect of the LacCer synthase inhibitor D-PDMP on atherosclerosis development.

Materials:

-

ApoE-/- mice

-

High-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol)

-

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)

-

Vehicle for D-PDMP (e.g., corn oil)

-

Tools for animal handling, gavage, and tissue collection

-

Oil Red O stain

Procedure:

-

Animal Husbandry and Diet:

-

House ApoE-/- mice under standard conditions.

-

At 8 weeks of age, switch the mice to a high-fat Western diet to induce atherosclerosis.

-

-

D-PDMP Treatment:

-

Divide the mice into a control group receiving the vehicle and a treatment group receiving D-PDMP (e.g., 10 mg/kg/day) by oral gavage.

-

Continue the diet and treatment for 12-16 weeks.

-

-

Assessment of Atherosclerosis:

-

At the end of the study, euthanize the mice and perfuse the vasculature with saline followed by formalin.

-

Dissect the aorta and fix it in formalin.

-

Perform en face analysis by staining the entire aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.

-

Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

For histological analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages, smooth muscle cells).

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a pivotal role for lactosylceramide in the pathogenesis of atherosclerosis. Its involvement in key pathological processes, including oxidative stress, inflammation, and vascular smooth muscle cell proliferation, makes it and its synthesizing enzyme, lactosylceramide synthase, attractive therapeutic targets. The development of specific and potent inhibitors of LacCer synthase, such as D-PDMP, holds promise for novel therapeutic strategies to combat atherosclerotic cardiovascular disease.

Future research should focus on further elucidating the upstream regulators and downstream effectors of LacCer signaling in different vascular cell types. Investigating the potential of LacCer as a biomarker for atherosclerotic plaque vulnerability and clinical outcomes is also a promising avenue. Moreover, the development of more specific and clinically applicable inhibitors of LacCer synthase will be crucial for translating these basic science findings into tangible benefits for patients with or at risk of atherosclerosis. This comprehensive guide provides a solid foundation for researchers to advance our understanding of LacCer's role in cardiovascular disease and to accelerate the development of innovative therapies.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactosylceramide mediates tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 (ICAM-1) expression and the adhesion of neutrophil in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Glycosphingolipid Synthesis Ameliorates Atherosclerosis and Arterial Stiffness in Apo E−/− Mice and Rabbits Fed a High Fat and Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF recruits lactosylceramide to induce endothelial cell adhesion molecule expression and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myriocin and d-PDMP ameliorate atherosclerosis in ApoE-/- mice via reducing lipid uptake and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Lactosylceramide: A Bioactive Sphingolipid at the Crossroads of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous lactosylceramide (B164483) (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, has emerged as a critical bioactive molecule orchestrating a multitude of cellular processes. Historically viewed as a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a pivotal second messenger in its own right.[1][2] Situated within plasma membrane microdomains, or lipid rafts, it functions as a signaling hub, transducing extracellular stimuli into intracellular responses.[2] Dysregulation of LacCer metabolism is implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the core aspects of endogenous LacCer, focusing on its biosynthesis, signaling pathways, and its role in health and disease. Detailed experimental protocols for studying LacCer and quantitative data on its cellular effects are presented to facilitate further research in this dynamic field.

Introduction to Lactosylceramide

Lactosylceramide (LacCer), also known as CD17, is a fundamental glycosphingolipid that serves as a precursor for the synthesis of a vast array of more complex glycosphingolipids, such as gangliosides and globosides.[1][5] Its biosynthesis primarily occurs in the Golgi apparatus, where lactosylceramide synthase catalyzes the transfer of galactose from UDP-galactose to glucosylceramide.[1][5] Beyond its structural role, LacCer is an active participant in signal transduction.[6] It is enriched in lipid rafts, specialized membrane microdomains that compartmentalize signaling molecules, thereby facilitating efficient signal propagation.[2] A variety of external stimuli, including growth factors, pro-inflammatory cytokines, and oxidized low-density lipoprotein (ox-LDL), can trigger the activation of lactosylceramide synthase, leading to the rapid generation of LacCer and the initiation of downstream signaling cascades.[2][3]

Biosynthesis and Metabolism of Lactosylceramide

The synthesis of LacCer is a multi-step enzymatic process that begins with the formation of ceramide. The key enzyme in LacCer synthesis is lactosylceramide synthase (β-1,4-galactosyltransferase), which exists in two main isoforms, β-1,4GalT-V and β-1,4GalT-VI.[1] This enzyme facilitates the addition of a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[1][2]

The metabolic fate of LacCer is twofold: it can be further glycosylated to form more complex glycosphingolipids, or it can be catabolized. The breakdown of LacCer involves the cleavage of the glycosidic bond, releasing lactose and ceramide.

Key Signaling Pathways Involving Lactosylceramide

Endogenous LacCer mediates its diverse biological effects by activating several key signaling pathways, primarily centered around the generation of reactive oxygen species (ROS) and the induction of inflammatory responses.[1][2]

The Oxidative Stress Pathway

A central mechanism of LacCer signaling is the activation of NADPH oxidase , a membrane-bound enzyme complex that produces superoxide (B77818) anions (O₂⁻).[2][7] This leads to a state of oxidative stress, which in turn triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[1][3] This pathway is crucial in mediating LacCer-induced cell proliferation and migration.[3]

The Inflammatory Pathway

LacCer is a potent pro-inflammatory molecule. It activates cytosolic phospholipase A2 (cPLA2) , an enzyme that releases arachidonic acid from membrane phospholipids.[1][2] Arachidonic acid is then metabolized to produce various eicosanoids, including prostaglandins, which are key mediators of inflammation.[1][2] This pathway contributes to the recruitment of immune cells and the expression of adhesion molecules, such as ICAM-1 and VCAM-1.

Role of Lactosylceramide in Disease

The aberrant accumulation and signaling of LacCer are implicated in a wide range of pathological conditions.

-

Cardiovascular Disease: Elevated levels of LacCer are found in atherosclerotic plaques.[8] LacCer promotes the proliferation and migration of aortic smooth muscle cells, key events in the development of atherosclerosis.[3][9] It also contributes to endothelial dysfunction.

-

Cancer: LacCer signaling has been shown to promote the proliferation of various cancer cells, including colorectal cancer.[1] The enzyme responsible for its synthesis, β-1,4-GalT-V, is considered a potential therapeutic target in cancer.[1]

-

Inflammatory and Autoimmune Diseases: As a pro-inflammatory mediator, LacCer is involved in inflammatory conditions such as inflammatory bowel disease.[10]

-

Neurodegenerative Diseases: Emerging evidence suggests a role for LacCer in neuroinflammation associated with neurodegenerative disorders.[11]

Quantitative Data on Lactosylceramide's Effects

The following tables summarize quantitative data on the effects of LacCer on key cellular processes in human aortic smooth muscle cells (AoSMCs), as reported by Chai et al. (2009).[3]

Table 1: Effect of Lactosylceramide on AoSMC Migration and Proliferation

| Treatment | Concentration (µM) | Cell Migration (Fold Increase) | Cell Proliferation (Fold Increase) |

| Control | 0 | 1.0 | 1.0 |

| LacCer | 1 | 1.5 | 1.4 |

| LacCer | 5 | 2.2 | 1.8 |

| LacCer | 10 | 2.8 | 2.1 |

Table 2: Effect of Lactosylceramide (10 µM) on Gene Expression in AoSMCs

| Gene | mRNA Expression (Fold Increase) | Protein Expression (Fold Increase) |

| PDGFR-β | 2.5 | 2.1 |

| Integrin αv | 2.2 | 1.9 |

| Integrin β3 | 2.8 | 2.3 |

| MMP-1 | 3.1 | 2.6 |

| MMP-2 | 2.7 | 2.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of endogenous lactosylceramide.

Quantification of Lactosylceramide

6.1.1. Lipid Extraction from Tissues or Cells

-

Homogenize tissue or cell pellets in a chloroform (B151607)/methanol mixture (1:2, v/v).

-

Add chloroform and water to achieve a final ratio of chloroform/methanol/water of 2:2:1.8 (v/v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

6.1.2. High-Performance Liquid Chromatography (HPLC)

A common method for LacCer quantification involves derivatization of the sugar moiety followed by HPLC with UV or fluorescence detection.[3]

-

Derivatization: The extracted lipids are deacylated, and the liberated amino group is derivatized with o-phthaldialdehyde (OPA).

-

Chromatographic Separation: The derivatized samples are injected onto a C18 reversed-phase column.

-

Mobile Phase: An isocratic mobile phase of methanol/water (e.g., 88:12, v/v) is used.

-

Detection: The OPA-derivatized LacCer is detected by a fluorescence detector with excitation at 340 nm and emission at 435 nm.

6.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of different LacCer species.[12]

-

Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for different LacCer species.

Lactosylceramide Synthase Activity Assay

This assay measures the activity of the enzyme responsible for LacCer synthesis.

-

Substrate Preparation: Use a fluorescently labeled acceptor substrate, such as C6-NBD-glucosylceramide.[4]

-

Enzyme Reaction: Incubate cell or tissue lysates with the fluorescent substrate and UDP-galactose.

-

Separation and Detection: Separate the fluorescent product (C6-NBD-lactosylceramide) from the substrate using normal-phase HPLC.[4]

-

Quantification: Quantify the product using a fluorescence detector.

Cell Migration Assay (Modified Boyden Chamber)

-

Chamber Setup: Use a modified Boyden chamber with a porous polycarbonate membrane (e.g., 8 µm pore size for smooth muscle cells).

-

Cell Seeding: Seed serum-starved cells (e.g., 5 x 10⁴ cells/well) in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing LacCer at various concentrations to the lower chamber.

-

Incubation: Incubate the chambers for a specified time (e.g., 4-6 hours) at 37°C.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Plate cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of LacCer.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Superoxide Production Assay (Dihydroethidium Staining)

-

Cell Treatment: Treat cells with LacCer for the desired time.

-

DHE Staining: Incubate the cells with dihydroethidium (B1670597) (DHE) at a final concentration of 2-10 µM for 30 minutes at 37°C in the dark.[2]

-

Analysis: Analyze the fluorescence intensity of the oxidized DHE product by flow cytometry or fluorescence microscopy.

References

- 1. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Live-cell imaging: Reactive oxygen species (Superoxide) [protocols.io]

- 3. journals.physiology.org [journals.physiology.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lactosylceramide stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 细胞迁移和侵袭试验 [sigmaaldrich.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. med.emory.edu [med.emory.edu]

The Role of Lactosylceramide in Phagocyte Plasma Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (B164483) (LacCer), a glycosphingolipid present in the plasma membrane of phagocytic immune cells, is increasingly recognized not merely as a structural component but as a critical modulator of innate immunity. Localized within specialized membrane microdomains, often referred to as lipid rafts, LacCer acts as a pattern recognition receptor and a key signaling hub. Its engagement triggers a cascade of downstream events essential for host defense, including chemotaxis, phagocytosis, and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the expression, function, and analysis of lactosylceramide on phagocyte plasma membranes, with a focus on neutrophils. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways orchestrated by this versatile lipid.

Expression and Distribution of Lactosylceramide on Phagocytes

Lactosylceramide is prominently expressed on the plasma membranes of human phagocytes, particularly neutrophils, where it can constitute over 70% of the total glycosphingolipids.[1] Its expression is significantly lower in murine neutrophils, a critical consideration for translational research.[1][2]

Quantitative Expression Data

The concentration of Lactosylceramide can vary significantly between cell types and species. The following table summarizes comparative data on LacCer expression.

| Phagocyte Type | Species | Relative LacCer Content in Plasma Membrane | Key Findings | Reference |

| Neutrophils | Human | High | Constitutes the majority of neutral glycosphingolipids.[3][4][5] | [3][4][5] |

| Neutrophils | Mouse | ~20-fold lower than human neutrophils | Despite lower content, still involved in migration and phagocytosis.[1][2] | [1][2] |

| Macrophages (RAW 264.7) | Mouse | Detectable | Accumulation induced by cigarette smoke extract.[6] | [6] |

| Differentiated HL-60 cells | Human | Expressed | Used as a model for human neutrophils.[7] | [7] |

Subcellular Localization: The Lactosylceramide-Enriched Microdomain

LacCer is not uniformly distributed across the plasma membrane. Instead, it clusters with cholesterol and sphingomyelin (B164518) to form functional microdomains or lipid rafts.[3][4][5] These rafts serve as platforms for the assembly of signaling complexes. Key proteins, such as the Src family kinase Lyn, are physically associated with these LacCer-enriched microdomains, poising the cell for rapid response to extracellular stimuli.[4]

Functional Roles of Lactosylceramide in Phagocytes

Lactosylceramide is a pivotal player in multiple aspects of phagocyte function, acting as a direct receptor for pathogen-associated molecular patterns (PAMPs) and initiating downstream signaling.

Pathogen Recognition

LacCer functions as a pattern recognition receptor (PRR) by directly binding to various microbial surface molecules through carbohydrate-carbohydrate interactions.[3] This interaction is a key mechanism for non-opsonic phagocytosis.

-

Candida albicans : Binds to β-glucans on the fungal cell wall.[3]

-

Mycobacterium tuberculosis : Interacts with mannose-capped lipoarabinomannan (ManLAM).[3][5]

-

Other pathogens: Also reported to bind to molecules from Bordetella pertussis and Helicobacter pylori.[4]

Modulation of Phagocyte Functions

Engagement of LacCer on the phagocyte surface triggers a variety of cellular responses:

-

Phagocytosis : LacCer-enriched microdomains are crucial for the phagocytosis of non-opsonized pathogens.[2][3][4] This process often involves collaboration with other receptors like the integrin CD11b/CD18 (Mac-1).[4][8]

-

Chemotaxis : Ligation of LacCer can induce neutrophil migration, a process dependent on Src-family kinases and PI-3 kinases.[1][2]

-

Superoxide (B77818) Generation : LacCer signaling is linked to the activation of the NADPH oxidase complex, leading to the production of superoxide and other reactive oxygen species (ROS) essential for killing pathogens.[3][4][9][10][11]

-

Adhesion : LacCer stimulation upregulates the expression of adhesion molecules like Mac-1 on neutrophils, promoting their adhesion to endothelial cells.[9][12]

Lactosylceramide-Mediated Signaling Pathways

The binding of a ligand to LacCer initiates a cascade of intracellular signaling events, primarily orchestrated within the lipid raft microenvironment.

The Lyn Kinase Pathway

A central signaling pathway initiated by LacCer involves the Src family kinase, Lyn.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactosylceramide-enriched microdomains mediate human neutrophil immunological functions via carbohydrate-carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactosylceramide-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of lactosylceramide-enriched membrane microdomains in CD11b/CD18-mediated neutrophil phagocytosis [jstage.jst.go.jp]

- 9. Lactosylceramide stimulates human neutrophils to upregulate Mac-1, adhere to endothelium, and generate reactive oxygen metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for Inducing Inflammatory Response with Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (B164483) (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical bioactive lipid second messenger in the initiation and propagation of inflammatory responses.[1][2][3] Understanding the mechanisms by which LacCer triggers inflammation is paramount for the development of novel therapeutics targeting a range of inflammatory diseases, including atherosclerosis, neuroinflammatory conditions, and skin disorders.[4][5][6] These application notes provide detailed protocols for inducing and assessing inflammatory responses mediated by lactosylceramide in both in vitro and in vivo models, along with methods for dissecting the underlying signaling pathways.

Lactosylceramide exerts its pro-inflammatory effects primarily through two interconnected signaling cascades. Firstly, it activates NADPH oxidase, leading to the generation of reactive oxygen species (ROS), which creates a state of oxidative stress.[4][7] Secondly, LacCer activates cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid, a precursor for pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1][8] These initial events trigger downstream signaling pathways, including the Ras/ERK1/2 and NF-κB pathways, culminating in the expression of adhesion molecules, production of pro-inflammatory cytokines, and recruitment of immune cells.[9][10]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the inflammatory effects of lactosylceramide. These tables are intended to provide a reference for expected outcomes when utilizing the described protocols.

Table 1: In Vitro Lactosylceramide-Induced Inflammatory Responses

| Cell Type | Lactosylceramide Concentration | Incubation Time | Inflammatory Marker | Fold Change (vs. Control) | Reference |

| Human Aortic Smooth Muscle Cells | 10 µM | 10 min | Superoxide (B77818) Anion Production | ~2.5 | [11] |

| CHO-W11A Cells | 30 µM | 30 min | Arachidonic Acid Release | ~2.5 | [1] |

| H9c2 Cardiomyocytes | 10 µM | 10 min | ROS Levels | Significant Increase | [12] |

| H9c2 Cardiomyocytes | 50-100 µM | 48 hours | ANP and BNP mRNA expression | Concentration-dependent increase | [13] |

| Human Neutrophils | 100 nM | 20 min | Superoxide Generation | Dose-dependent increase | [14] |

Table 2: In Vivo Inflammatory Models Amenable to Lactosylceramide Investigation

| Animal Model | Inflammatory Readout | Potential Lactosylceramide Application | Expected Outcome with LacCer | Reference |

| Carrageenan-Induced Paw Edema (Mouse/Rat) | Paw Volume/Thickness | Co-injection with carrageenan or systemic administration prior to induction | Exacerbation of paw edema | [15][16] |

| Carrageenan-Induced Air Pouch (Mouse/Rat) | Exudate Volume, Cell Infiltration, Cytokine Levels | Injection into the air pouch | Increased exudate, neutrophil infiltration, and pro-inflammatory cytokine levels | [11][17] |

Experimental Protocols

In Vitro Induction of Inflammation with Lactosylceramide

Objective: To induce an inflammatory response in cultured cells using lactosylceramide.

Materials:

-

Cell line of interest (e.g., RAW 264.7 murine macrophages, Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

Lactosylceramide (Matreya LLC or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting, etc.)

Protocol:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or 96-well plates) at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Lactosylceramide Preparation: Prepare a stock solution of lactosylceramide in DMSO. For example, a 10 mM stock can be prepared. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 100 nM to 100 µM). It is crucial to have a vehicle control (medium with the same concentration of DMSO used for the highest lactosylceramide concentration).

-

Cell Treatment:

-

Gently aspirate the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared lactosylceramide-containing medium or vehicle control medium to the respective wells.

-

Incubate the cells for the desired time period (e.g., 30 minutes for acute signaling events, 6-24 hours for cytokine production).

-

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant for the analysis of secreted inflammatory mediators such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of signaling proteins (e.g., phosphorylated ERK, NF-κB) or for measuring intracellular inflammatory markers.

-

In Vivo Induction of Inflammation with Lactosylceramide (Air Pouch Model)

Objective: To induce a localized inflammatory response in vivo using lactosylceramide in a murine air pouch model.[17]

Materials:

-

Mice (e.g., C57BL/6)

-

Sterile air

-

Sterile 0.9% saline

-

Lactosylceramide

-

Vehicle control (e.g., saline with a low percentage of a suitable solvent for LacCer)

-

Anesthetic

-

Syringes and needles

Protocol:

-

Air Pouch Formation:

-

Anesthetize the mice.

-

Inject 3 ml of sterile air subcutaneously into the dorsal region to create an air pouch.

-

On day 3, inject another 2 ml of sterile air into the pouch to maintain its structure.

-

-

Induction of Inflammation:

-

On day 6, inject 1 ml of lactosylceramide solution (e.g., 10-100 µg in sterile saline) directly into the air pouch.

-

Inject a separate group of mice with the vehicle control.

-

-

Assessment of Inflammation:

-

After a specified time (e.g., 6, 24, or 48 hours), euthanize the mice.

-

Carefully dissect the air pouch and collect the exudate by washing the pouch with a known volume of sterile saline.

-

Exudate Analysis:

-

Measure the total volume of the exudate.

-

Determine the total and differential leukocyte counts using a hemocytometer and cytological staining.

-

Centrifuge the exudate and collect the supernatant for cytokine analysis by ELISA.

-

-

Key Experimental Assays

Measurement of Reactive Oxygen Species (ROS)

Protocol using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): [9][14]

-

Culture cells in a 96-well black, clear-bottom plate.

-

After treatment with lactosylceramide, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Cytosolic Phospholipase A2 (cPLA2) Activity

Protocol based on Arachidonic Acid Release: [1]

-

Label cells overnight with [3H]-arachidonic acid in complete culture medium.

-

Wash the cells extensively with medium containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated radiolabel.

-

Treat the cells with lactosylceramide or vehicle control for the desired time.

-

Collect the supernatant and lyse the cells.

-

Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of arachidonic acid release as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.

Analysis of NF-κB Nuclear Translocation

Immunofluorescence Protocol: [1][18]

-

Grow cells on glass coverslips.

-

After treatment with lactosylceramide, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Increased nuclear localization of the p65 subunit indicates NF-κB activation.

Visualizations

Caption: Lactosylceramide Signaling Pathways in Inflammation.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Air Pouch Model Workflow.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 10. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. doc.abcam.com [doc.abcam.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

Application Notes and Protocols for Studying Lipid Rafts with Lactosylceramide (from Porcine Red Blood Cells)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lactosylceramide (B164483) and Lipid Rafts

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) headgroup, is a critical component of lipid rafts.[1] These specialized membrane microdomains are enriched in cholesterol and sphingolipids, functioning as dynamic platforms for signal transduction.[2][3] LacCer's presence within these rafts is not merely structural; it actively participates in signaling cascades that regulate a multitude of cellular processes, including inflammation, oxidative stress, and apoptosis.[1][3] Dysregulation of LacCer-mediated signaling within lipid rafts has been implicated in the pathophysiology of numerous diseases, such as atherosclerosis, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[1][3]

Porcine red blood cell (RBC)-derived lactosylceramide is a frequently utilized tool in the study of lipid rafts. The preference for this source is due to its biochemical properties and commercial availability. Porcine RBC membranes have a distinct fatty acid composition, which can be advantageous for mimicking specific cellular membrane environments in vitro.[4] The use of a standardized, commercially available source of LacCer ensures reproducibility across different studies.

Application Notes

Investigating Inflammatory Signaling Pathways

Lactosylceramide is a key player in initiating and propagating inflammatory responses. Upon stimulation by various agonists like TNF-α, the synthesis of LacCer within lipid rafts increases.[1] This accumulation of LacCer can trigger downstream signaling cascades. A primary mechanism involves the activation of NADPH oxidase, a multi-subunit enzyme complex that generates reactive oxygen species (ROS).[1][3] This leads to a state of oxidative stress, which in turn can activate transcription factors like NF-κB, a master regulator of inflammatory gene expression.[5]

Another significant pathway involves the direct interaction of LacCer with and activation of cytosolic phospholipase A2α (cPLA2α).[6] The activation of cPLA2α leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which further amplify the inflammatory response.